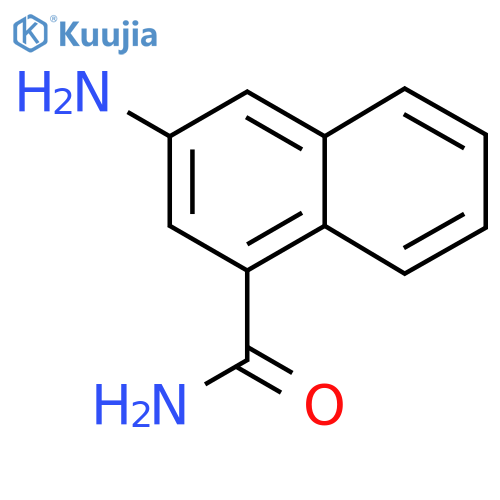Cas no 1378857-29-4 (3-Amino-1-naphthamide)

3-Amino-1-naphthamide structure
商品名:3-Amino-1-naphthamide
3-Amino-1-naphthamide 化学的及び物理的性質
名前と識別子
-
- 1378857-29-4
- 3-aminonaphthalene-1-carboxamide
- 3-Amino-1-naphthamide
- 3-Amino-naphthalene-1-carboxylic acid amide
- 1-Naphthalenecarboxamide, 3-amino-
-
- インチ: 1S/C11H10N2O/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H2,13,14)
- InChIKey: SLMABUGZQVTZDE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C=C2C=CC=CC2=1)N)N
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.288±0.06 g/cm3(Predicted)
- ふってん: 435.8±28.0 °C(Predicted)
- 酸性度係数(pKa): 16.20±0.30(Predicted)
3-Amino-1-naphthamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240046-1g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 1g |
$421 | 2023-01-07 | |
| Chemenu | CM240046-1g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 1g |
$421 | 2021-08-04 | |
| Chemenu | CM240046-5g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 5g |
$1169 | 2021-08-04 | |
| Chemenu | CM240046-10g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 10g |
$1636 | 2021-08-04 | |
| Chemenu | CM240046-5g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 5g |
$1169 | 2023-01-07 | |
| Chemenu | CM240046-10g |
3-Amino-1-naphthamide |
1378857-29-4 | 97% | 10g |
$1636 | 2023-01-07 |
3-Amino-1-naphthamide 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1378857-29-4 (3-Amino-1-naphthamide) 関連製品
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
